![molecular formula C17H17N5O3 B2892670 2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile CAS No. 1903040-52-7](/img/structure/B2892670.png)

2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

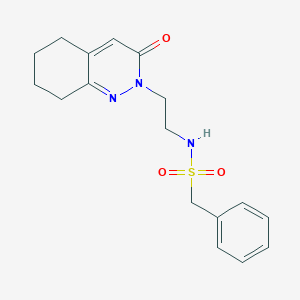

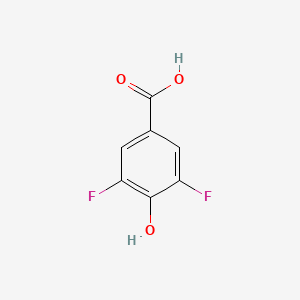

The compound “2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule. It contains a pyrazolo[5,1-b][1,3]oxazine core, which is a bicyclic structure with a pyrazole ring fused to a 1,3-oxazine ring . This core is substituted at the 2-position with a carbonyl group that is further linked to a pyrrolidine ring at the 1-position . The pyrrolidine ring is substituted at the 3-position with an oxy group that is further linked to an isonicotinonitrile group .

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The pyrazolo[5,1-b][1,3]oxazine core indicates a fused bicyclic structure with a pyrazole ring (a five-membered ring with two nitrogen atoms) and a 1,3-oxazine ring (a six-membered ring with one nitrogen atom and one oxygen atom) . The various substituents are attached to this core as described in the description section .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Heterocyclic Compounds

Research has focused on the synthesis and characterization of various heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the mentioned chemical. These compounds are synthesized through various chemical reactions, such as diazotization and coupling with active hydrogen-containing reagents, to produce novel heterocyclic systems like pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazines. These synthesized compounds are further characterized using techniques like IR, NMR, and mass spectra to elucidate their structures (Attaby et al., 2007).

Antiviral and Antimicrobial Activities

Some of the synthesized heterocyclic compounds have been evaluated for their biological activities, including antiviral and antimicrobial properties. Compounds derived from pyrazolo[3,4-b]pyridine and similar structures have been tested against various viruses and microbes, showcasing potential antiviral activities against strains like HSV1 and HAV, as well as antimicrobial effects. These studies provide insights into the potential therapeutic applications of these compounds in treating infectious diseases (Salem et al., 2013).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its potential biological activity, particularly its inhibitory activity against PDE4 isozymes . Additionally, research could focus on optimizing the synthesis of this compound and related structures to improve yields and reduce costs .

Mecanismo De Acción

Target of Action

The compound, also known as 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]pyridine-4-carbonitrile, is primarily targeted towards Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in cyclic nucleotide signaling by catalyzing the hydrolysis of cyclic AMP .

Mode of Action

The compound acts as an inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cyclic AMP, leading to an increase in the levels of this important secondary messenger within the cell. This can result in a variety of downstream effects, depending on the specific cellular context.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclic AMP signaling pathway . By inhibiting PDE4B, the compound increases the levels of cyclic AMP within the cell. This can lead to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior.

Propiedades

IUPAC Name |

2-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c18-10-12-2-4-19-15(8-12)25-13-3-6-21(11-13)17(23)14-9-16-22(20-14)5-1-7-24-16/h2,4,8-9,13H,1,3,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNQJILMFARAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C#N)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)

![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)